Cas no 2172227-84-6 (3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid)

3-{4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring selective deprotection under mild basic conditions, which is critical for solid-phase peptide synthesis (SPPS). Its structure includes a hydroxyl group and a carboxylic acid moiety, enhancing solubility and facilitating further functionalization. The ethylheptanamide linker provides flexibility, improving coupling efficiency during peptide elongation. This reagent is particularly valuable in the synthesis of complex peptides, offering high purity and stability under standard SPPS conditions. Its compatibility with automated synthesizers makes it a reliable choice for research and pharmaceutical development.
3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid structure
2172227-84-6 structure
Product Name:3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid
CAS No:2172227-84-6
MF:C27H34N2O6
MW:482.568667888641
CID:6003881
PubChem ID:165517649
Update Time:2025-05-20

3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid
    • 3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]heptanamido}-2-hydroxypropanoic acid
    • EN300-1518125
    • 2172227-84-6
    • Inchi: 1S/C27H34N2O6/c1-2-7-18(12-13-25(31)29-16-24(30)26(32)33)14-15-28-27(34)35-17-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,18,23-24,30H,2,7,12-17H2,1H3,(H,28,34)(H,29,31)(H,32,33)
    • InChI Key: RNMMPKBDWTXQBU-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(CCC(NCC(C(=O)O)O)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 482.24168681g/mol
  • Monoisotopic Mass: 482.24168681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 14
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 125Ų

3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid Pricemore >>

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3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid Related Literature

Additional information on 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid

Introduction to 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid (CAS No. 2172227-84-6)

3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its Chemical Abstracts Service (CAS) number 2172227-84-6, represents a pinnacle of molecular design, integrating multiple functional groups to potentially exhibit a wide array of biological activities. The structure of this molecule is characterized by a fluorenylmethoxycarbonyl (Fmoc) moiety, which is a well-established protecting group in peptide synthesis, and an extended aliphatic backbone that may contribute to its solubility and pharmacokinetic properties.

The Fmoc group is particularly noteworthy as it is commonly employed in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during coupling reactions. The presence of this group in 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid suggests that the compound may be utilized in the synthesis of peptides or as an intermediate in the development of peptide-based therapeutics. Furthermore, the heptanamido moiety introduces a long aliphatic chain that could influence the compound's interactions with biological targets, potentially modulating its binding affinity and selectivity.

Recent advancements in drug discovery have highlighted the importance of structure-based design, where the three-dimensional arrangement of atoms in a molecule can dictate its biological efficacy. The fluorene ring in this compound is a bulky aromatic system that may enhance its binding interactions with proteins or enzymes. Additionally, the hydroxypropanoic acid moiety at the C-terminal end could serve as a hydrogen bond acceptor or participate in hydrophobic interactions, further fine-tuning its pharmacological profile.

Current research in medicinal chemistry has demonstrated that compounds with complex structural features often exhibit multifunctional properties. The combination of the Fmoc group, heptanamido, and hydroxypropanoic acid functionalities in 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid positions it as a promising candidate for further investigation in various therapeutic areas. For instance, the presence of multiple polar and non-polar regions may enable it to interact with both hydrophilic and hydrophobic biological targets, making it a versatile tool for drug development.

In the realm of biotechnology, there has been growing interest in developing novel compounds that can modulate protein-protein interactions (PPIs). The extended aliphatic chain and aromatic ring in this molecule could potentially disrupt or stabilize PPIs, which are often implicated in various diseases, including cancer and inflammatory disorders. Studies have shown that small molecules capable of interfering with PPIs can serve as effective therapeutic agents. The unique structural features of 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid make it an attractive candidate for such applications.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The incorporation of the Fmoc group necessitates anhydrous conditions and careful monitoring to prevent deprotection side reactions. Similarly, the introduction of the heptanamido moiety requires selective functionalization to avoid unwanted substitutions. Advances in synthetic methodologies have enabled chemists to streamline these processes, making it feasible to produce complex molecules like this one on a larger scale.

From a computational chemistry perspective, molecular modeling techniques can be employed to predict the binding modes of this compound with potential biological targets. By leveraging computational tools such as molecular dynamics (MD) simulations and docking studies, researchers can gain insights into how this molecule interacts with proteins or enzymes at an atomic level. These insights are crucial for optimizing its pharmacological properties and designing more effective derivatives.

The potential applications of 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid extend beyond traditional drug development. It may also find utility in diagnostic imaging, where fluorinated compounds are frequently used as contrast agents due to their favorable imaging properties. Additionally, its structural complexity suggests that it could serve as a scaffold for designing novel materials with specific biological functionalities.

In conclusion,3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylheptanamido}-2-hydroxypropanoic acid (CAS No. 2172227-84-6) is a structurally intricate compound with significant potential in pharmaceutical and biotechnological applications. Its unique combination of functional groups makes it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic targets and methodologies,this compound will likely play an important role in advancing our understanding of disease mechanisms and developing innovative treatments.

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